molecular formula C12H10F17NO3S B12310744 N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 CAS No. 1265205-96-6

N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9

Cat. No.: B12310744
CAS No.: 1265205-96-6
M. Wt: 580.31 g/mol
InChI Key: HUFHNYZNTFSKCT-YNSOAAEFSA-N
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Description

N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 is a stable isotope-labeled compound used primarily in environmental testing and research. It is a perfluoroalkylated substance, which means it contains a perfluorinated carbon chain. These compounds are known for their stability and resistance to degradation, making them useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 typically involves the reaction of perfluorooctanesulfonyl fluoride with N-ethyl-N-(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final compound, which is essential for its use as a stable isotope-labeled standard.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced analytical techniques to ensure the quality and consistency of the final product. The compound is typically produced in solution form, such as in methanol:water mixtures, to facilitate its use in various analytical applications .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the sulfonamide group can yield an amine .

Scientific Research Applications

N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 involves its interaction with various molecular targets and pathways. The perfluorinated carbon chain imparts stability and resistance to degradation, allowing the compound to persist in various environments. The sulfonamide group can interact with biological molecules, potentially affecting their function and activity. The deuterium atoms in the compound provide a unique signature that can be detected using advanced analytical techniques .

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide: The non-deuterated version of the compound.

    Perfluorooctanesulfonamide: Lacks the ethyl and hydroxyethyl groups.

    N-Methyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide: Contains a methyl group instead of an ethyl group.

Uniqueness

N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 is unique due to the presence of deuterium atoms, which make it a valuable stable isotope-labeled standard. This feature allows for precise quantification and tracking in various analytical applications, setting it apart from similar compounds .

Properties

CAS No.

1265205-96-6

Molecular Formula

C12H10F17NO3S

Molecular Weight

580.31 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2,2-pentadeuterioethyl)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octane-1-sulfonamide

InChI

InChI=1S/C12H10F17NO3S/c1-2-30(3-4-31)34(32,33)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h31H,2-4H2,1H3/i1D3,2D2,3D2,4D2

InChI Key

HUFHNYZNTFSKCT-YNSOAAEFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCN(CCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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